molecular formula C11H23N3O2 B11879509 tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate

tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate

Cat. No.: B11879509
M. Wt: 229.32 g/mol
InChI Key: AGZUCISAMZDBQC-RKDXNWHRSA-N
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Description

Tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H23N3O2 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-8(12)9(13)5-7-14/h8-9H,4-7,12-13H2,1-3H3/t8-,9-/m1/s1

InChI Key

AGZUCISAMZDBQC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](CC1)N)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)N)N

Origin of Product

United States

Biological Activity

Tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its unique structure, characterized by a tert-butyl group and a 1-carboxylate azepane ring with amino groups at the 4 and 5 positions, contributes to its reactivity and biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2. The compound features:

  • Tert-butyl group : A bulky substituent that influences the compound's steric properties.
  • Amino groups : Located at the 4 and 5 positions of the azepane ring, these functional groups are critical for biological interactions.
  • Carboxylate group : This functional group allows for various chemical reactions and potential binding interactions with biological targets.

Structural Representation

ComponentDescription
Molecular FormulaC11H20N2O2
SMILES NotationCC(C)(C)C(=O)N[C@@H]1C@HCCCN1
CAS Number1932302-33-4

Pharmacological Potential

This compound has shown promise in various pharmacological contexts:

  • Amino Acid Mimetic : Due to its structural similarity to amino acids, it may act as a mimic in biological systems, potentially influencing protein synthesis and function.
  • Receptor Interaction : Preliminary studies indicate that this compound may interact with specific receptors involved in metabolic pathways. For example, its binding affinity to GLP-1 receptors has been investigated as a potential avenue for diabetes treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • GLP-1 Activation : In vitro assays have shown that derivatives of this compound can activate GLP-1 receptors, which play a crucial role in insulin secretion and glucose metabolism .
  • Binding Affinity : Studies report varying degrees of binding affinity to different biological targets. For instance, some analogs have been characterized for their potential as GPR119 agonists .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Diabetes Treatment : A study evaluated the efficacy of this compound in activating GLP-1 pathways in models of type 2 diabetes mellitus (T2DM). Results indicated improved insulin sensitivity and glucose control in treated subjects .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds, suggesting that modifications to the azepane structure could enhance neuroprotective efficacy against neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberUnique Features
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate188869-05-8Contains bromine and dioxo functionality
Tert-butyl 3-bromopiperidine-1-carboxylate849928-26-3Similar piperidine structure but lacks amino groups
Tert-butyl 4-aminoazepane-1-carboxylate32639838Lacks additional amino group compared to this compound
Tert-butyl 4-oxoazepane-1-carboxylate188975-88-4Contains a keto group instead of amino groups

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